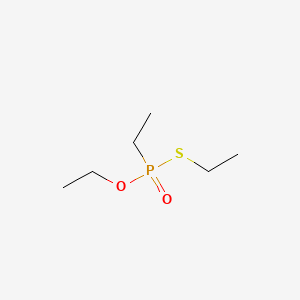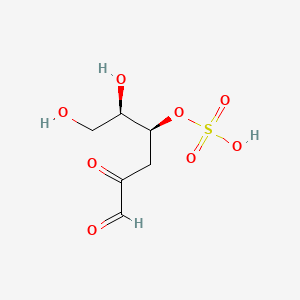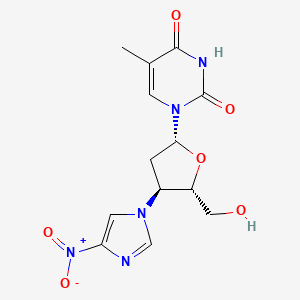
Thymidine, 3'-deoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)-: is a modified nucleoside analog. It is structurally derived from thymidine, a pyrimidine deoxynucleoside, by substituting the 3’ hydroxyl group with a 4-nitro-1H-imidazol-1-yl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.
Nucleophilic Substitution: The protected thymidine undergoes nucleophilic substitution with 4-nitro-1H-imidazole under basic conditions to introduce the 4-nitro-1H-imidazol-1-yl group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of modified nucleosides and nucleotides.
- Employed in the study of nucleic acid interactions and modifications.
Biology:
- Investigated for its potential as an antiviral and anticancer agent.
- Used in studies involving DNA replication and repair mechanisms.
Medicine:
- Explored for its potential therapeutic applications in treating viral infections and cancer.
- Studied for its role in modulating immune responses.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the synthesis of specialized nucleic acid probes and primers.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound exerts its effects by incorporating into DNA during replication, leading to chain termination or mutations.
- It targets enzymes involved in DNA synthesis, such as DNA polymerases and thymidylate synthase.
- The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, generating reactive intermediates that cause DNA damage.
Comparaison Avec Des Composés Similaires
Thymidine: The parent compound, which lacks the 4-nitro-1H-imidazol-1-yl modification.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness:
- The presence of the 4-nitro-1H-imidazol-1-yl group imparts unique chemical reactivity and biological activity.
- The compound’s ability to target hypoxic cells makes it a potential candidate for cancer therapy, as hypoxic conditions are common in solid tumors.
Propriétés
Numéro CAS |
132149-50-9 |
|---|---|
Formule moléculaire |
C13H15N5O6 |
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11+/m0/s1 |
Clé InChI |
XUKCCARSWOCHPT-IQJOONFLSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


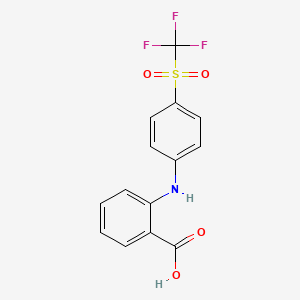
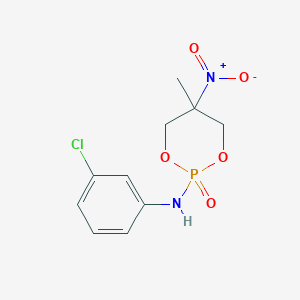
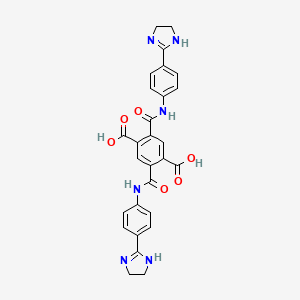
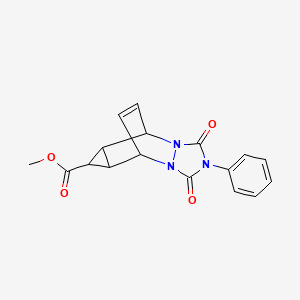
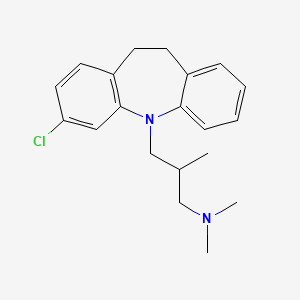
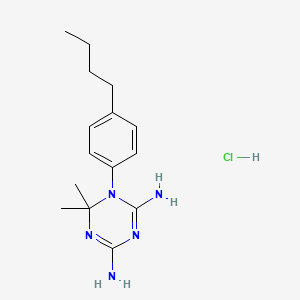
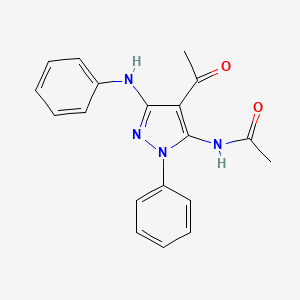
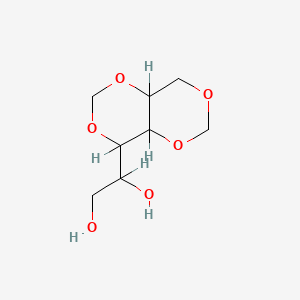
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)


